molecular formula C12H10BrN B1276324 4-Bromodiphenylamine CAS No. 54446-36-5

4-Bromodiphenylamine

Cat. No. B1276324
CAS RN: 54446-36-5
M. Wt: 248.12 g/mol
InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
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Patent
US08298444B2

Procedure details

In a 1000-mL Erlenmeyer flask were placed 20 g (118.1 mmol) of diphenylamine, 500 mL of chloroform, and an ellipsoidal stirring chip. In a 500-mL beaker was placed 113.8 g (236.2 mmol) of tetrabutylammoniumtribromide (TBABr3), which was dissolved in 200 mL of chloroform added later. The resulting solution was added dropwise to the chloroform-diphenylamine solution, and the mixture was stirred for 20 hours at room temperature in the air. Then, the chloroform-diphenylamine solution was transferred to a 1000-mL separatory funnel and washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate. The organic layer was transferred to a 1000-mL Erlenmeyer flask and then dehydrated with 100 g of anhydrous magnesium sulfate. With the anhydrous magnesium sulfate removed by filtration, the chloroform solution was transferred to a 1000-mL eggplant-shaped flask and freed of chloroform by means of an evaporator. The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step Two
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br-:14].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl.C1(NC2C=CC=CC=2)C=CC=CC=1>C(Cl)(Cl)Cl>[CH:11]1[CH:10]=[CH:9][C:8]([NH:7][C:1]2[CH:2]=[CH:3][C:4]([Br:14])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Two
Name
Quantity
113.8 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.C1(=CC=CC=C1)NC1=CC=CC=C1
Step Four
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.C1(=CC=CC=C1)NC1=CC=CC=C1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours at room temperature in the air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added later
WASH
Type
WASH
Details
washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
With the anhydrous magnesium sulfate removed by filtration
CUSTOM
Type
CUSTOM
Details
the chloroform solution was transferred to a 1000-mL eggplant-shaped flask
CUSTOM
Type
CUSTOM
Details
freed of chloroform by means of an evaporator
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.